2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide
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Overview
Description
2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide is an organic compound with the molecular formula C9H5BrF6. It is characterized by the presence of two trifluoromethyl groups and a bromine atom attached to a benzyl bromide structure. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide typically involves the bromination of 2,5-bis(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromide to a corresponding hydrocarbon
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst
Major Products
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon
Scientific Research Applications
2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the benzyl bromide, making it more reactive in substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl bromide
- 2-Fluoro-5-(trifluoromethyl)benzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 3,5-Difluorobenzyl bromide
Uniqueness
2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide is unique due to the specific positioning of the trifluoromethyl groups and the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2,5-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2F6/c10-3-4-1-6(9(15,16)17)7(11)2-5(4)8(12,13)14/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTOPCAGVKAKBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2F6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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